molecular formula C17H16F3N3O2 B2891714 6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one CAS No. 2380141-01-3

6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one

Cat. No. B2891714
CAS RN: 2380141-01-3
M. Wt: 351.329
InChI Key: LQFFJSYZYKOFAY-UHFFFAOYSA-N
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Description

“6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one” is a complex organic compound. Its molecular formula is C17H16F3N3O2 and it has a molecular weight of 351.329.


Synthesis Analysis

While the specific synthesis process for this compound is not available, azetidin-2-one derivatives are generally synthesized by the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The compound contains an azetidin-2-one ring, which is a four-membered cyclic amide, also known as a beta-lactam. It also contains a pyridazin-3-one ring, which is a six-membered ring with two nitrogen atoms .

properties

IUPAC Name

6-phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)9-8-15(24)22-10-13(11-22)23-16(25)7-6-14(21-23)12-4-2-1-3-5-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFFJSYZYKOFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-2-[1-(4,4,4-trifluorobutanoyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

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